

Establishing the Specificity of 4-Fluoromethylphenidate Binding Assays: A Comparative Guide

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Compound of Interest

Compound Name: **4-Fluoromethylphenidate**

Cat. No.: **B12786486**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of **4-Fluoromethylphenidate** (4F-MPH) to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating the pharmacological profile of this novel psychoactive substance. The data clearly demonstrates that 4F-MPH is a potent and selective inhibitor of DAT and NET with significantly lower affinity for SERT, a crucial characteristic for understanding its stimulant effects.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC_{50} and K_i values) of **4-Fluoromethylphenidate** and a panel of reference compounds for the dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher binding affinity.

Compound	Transporter	IC ₅₀ (nM)	K _i (nM)	Selectivity Profile
(±)-threo-4-Fluoromethylphe nidate	DAT	60.96 ± 4.6[1]	-	Potent DAT/NET inhibitor
NET		30.68 ± 2.64[1]	-	
SERT		8,805 ± 2475[1]	-	
Methylphenidate (MPH)	DAT	131.0 ± 14.2[1]	193[2]	Potent DAT/NET inhibitor
NET		82.85 ± 11.145[1]	38[2]	
SERT		>10,000[1]	-	
GBR 12909	DAT	-	1[1]	Selective DAT inhibitor
NET		>100[1]		
SERT		>100[1]		
Nisoxetine	DAT	-	477[3]	Selective NET inhibitor
NET		0.8[4]		
SERT		383[3]		
Citalopram	DAT	-	-	Selective SERT inhibitor
NET		1414[1]		
SERT		4[1]		

Experimental Protocols

Detailed methodologies for conducting competitive radioligand binding assays to determine the binding specificity of novel compounds like 4F-MPH are provided below. These protocols are

based on established in vitro techniques using rat brain synaptosomes or cell lines expressing the respective human transporters.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine transporter.

Materials:

- Radioligand: $[^3\text{H}]$ WIN 35,428 (specific activity ~80-90 Ci/mmol)
- Reference Compound (for non-specific binding): 10 μM GBR 12909
- Test Compound: **4-Fluoromethylphenidate** (or other compounds of interest)
- Tissue Source: Rat striatal synaptosomes or cell membranes from a stable cell line expressing human DAT (e.g., HEK-293 cells).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure:

- Membrane Preparation:
 - Homogenize rat striatal tissue or cell pellets in ice-cold assay buffer.
 - Centrifuge the homogenate at 1,000 \times g for 10 minutes at 4°C to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at 20,000 \times g for 20 minutes at 4°C to pellet the synaptosomal membranes.
 - Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

- Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
- Assay Setup (in triplicate in a 96-well plate):
 - Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-3 nM), and 100 µL of the membrane suspension (typically 20-50 µg of protein).
 - Non-specific Binding (NSB): Add 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
 - Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane suspension.
- Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.
- Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
 - Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Protocol 2: Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity of a test compound for the norepinephrine transporter.

Materials:

- Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
- Reference Compound (for non-specific binding): 10 μ M Desipramine
- Test Compound: **4-Fluoromethylphenidate** (or other compounds of interest)
- Tissue Source: Rat frontal cortex synaptosomes or cell membranes from a stable cell line expressing human NET (e.g., HEK-293 cells).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:

- Use rat frontal cortex as the tissue source if using synaptosomes.
- Use [³H]Nisoxetine as the radioligand.
- Use 10 μ M Desipramine to determine non-specific binding.
- Incubation is typically performed at room temperature for 60-90 minutes.

Protocol 3: Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of a test compound for the serotonin transporter.

Materials:

- Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
- Reference Compound (for non-specific binding): 10 μ M Fluoxetine
- Test Compound: **4-Fluoromethylphenidate** (or other compounds of interest)

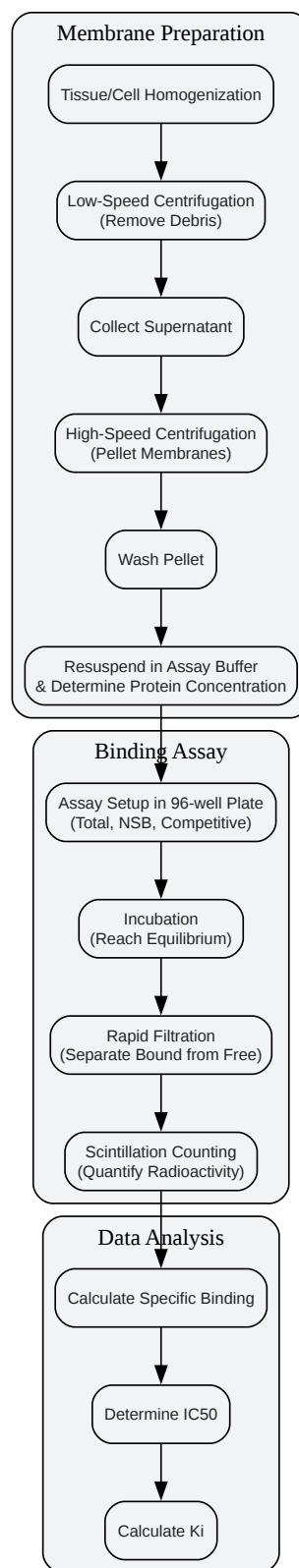
- Tissue Source: Rat brainstem synaptosomes or cell membranes from a stable cell line expressing human SERT (e.g., HEK-293 cells).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Procedure: The procedure is analogous to the DAT binding assay, with the following modifications:

- Use rat brainstem as the tissue source if using synaptosomes.
- Use [³H]Citalopram as the radioligand.
- Use 10 μ M Fluoxetine to determine non-specific binding.
- Incubation is typically performed at room temperature for 60 minutes.

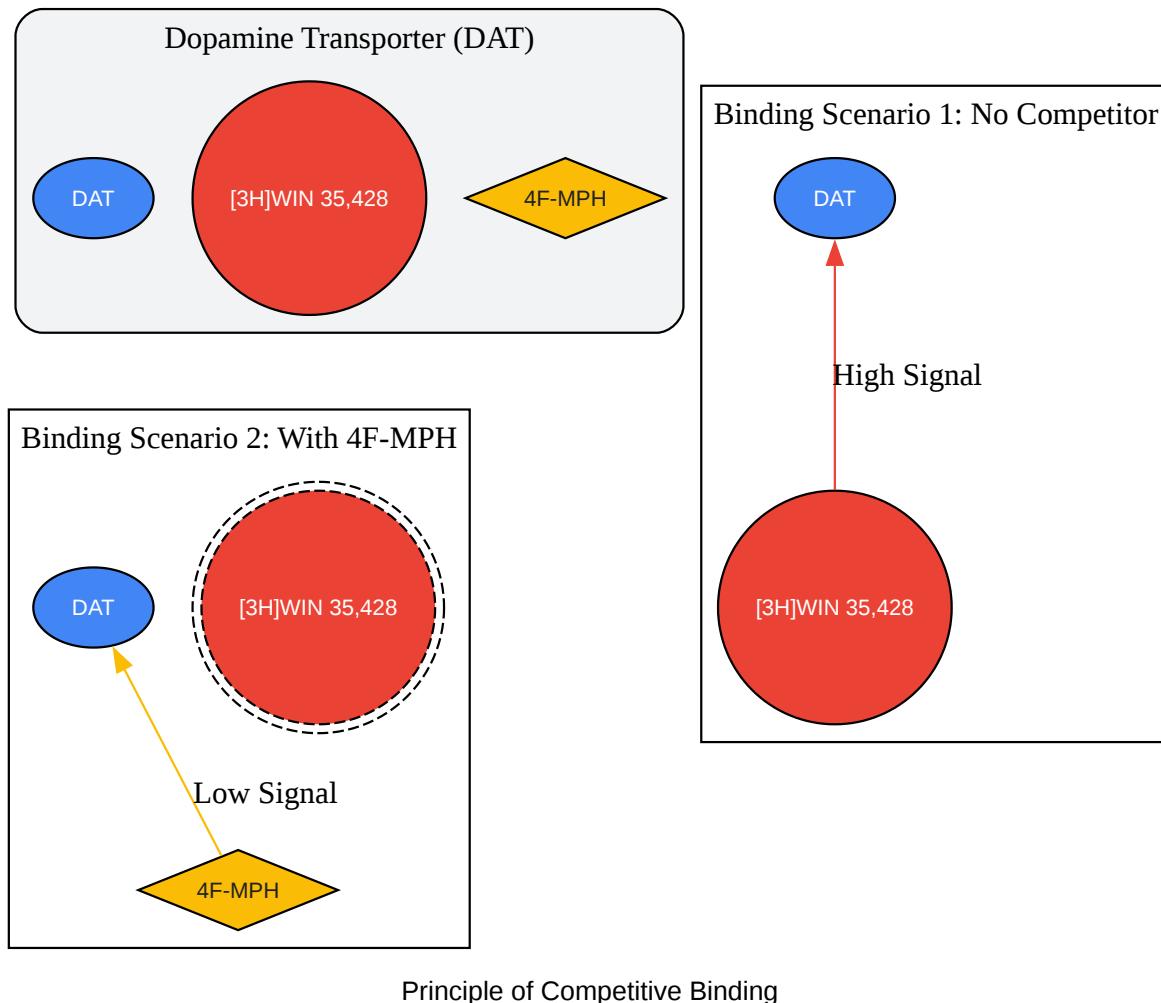
Visualizing the Experimental Process and Principles

To further clarify the experimental design and underlying principles of these binding assays, the following diagrams have been generated using Graphviz.



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Caption: Workflow of a competitive radioligand binding assay.



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Caption: Principle of competitive binding at the dopamine transporter.

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